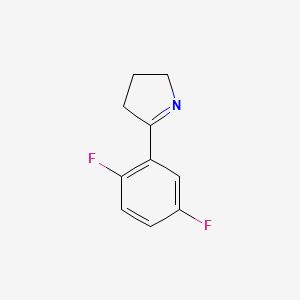

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Übersicht

Beschreibung

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of phenylpyrrolines This compound is characterized by the presence of a difluorophenyl group attached to a dihydropyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,5-difluorophenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of tetrahydrofuran as a solvent and ammonia as a reactant. The reaction is carried out at low temperatures, followed by gradual warming to room temperature and subsequent purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Analyse Chemischer Reaktionen

Reduction to Enantiomerically Enriched Pyrrolidines

The compound undergoes enantioselective reduction to yield (R)- or (S)-2-(2,5-difluorophenyl)pyrrolidine, a critical step in drug synthesis.

Chemical Reduction

-

Reagents : Chiral acids (e.g., D-mandelic acid, D-tartaric acid) with ammonia borane (NH₃·BH₃) in toluene .

-

Conditions : 30°C, 24 hours.

-

Outcomes :

Chiral Acid Used Yield (%) Enantiomeric Excess (ee%) D-Mandelic acid 88 83 D-Tartaric acid 89 85 R-Phosphonic acid 92 89

Biocatalytic Reduction

Imine reductase enzymes enable stereocontrol under mild conditions :

-

Enzymes : EW-IR-205 (R-selective), ECS-IRED-02 (S-selective).

-

Conditions : 40–45°C, pH 7.0, 2 hours.

-

Outcomes :

Enzyme Variant ee% Conversion Efficiency EW-IR-205 98.9% R >99% ECS-IRED-02 100% S >99%

Acid-Catalyzed Dehydration and Deprotection

Intermediate steps in synthesis involve acid-mediated cyclization and deprotection :

-

Reagents : HCl (conc. or in MeOH), trifluoroacetic acid (TFA).

-

Conditions : 0–100°C, 1–10 hours.

-

Key Reaction :

Grignard Reaction for Intermediate Formation

The compound participates in nucleophilic additions via Grignard reagents :

-

Reagents : 2,5-Difluorophenylmagnesium bromide.

-

Conditions : −20°C, THF solvent, 2-hour reaction.

-

Product : 2-(2,5-Difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl formate.

-

Yield : ~87% (after workup).

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes EAS, though fluorophenyl substituents direct reactivity:

-

Example : Nitration or halogenation at the 3-position of the pyrrole ring, though specific experimental data for this derivative remain limited.

Oxidation and Functionalization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole derivatives exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain derivatives can effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with key metabolic processes .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound derivatives against breast cancer cells. The researchers synthesized several derivatives and tested them for cytotoxicity using MTT assays. Results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of this compound derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity . The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Difluorophenyl isocyanate

- 1-(2,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

Comparison: Compared to similar compounds, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole exhibits unique properties due to the presence of the dihydropyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including the anticancer drug Ralotinib. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a pyrrole ring substituted with a difluorophenyl group. Its molecular formula is C10H8F2N.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Notably:

- One-Pot Method : This method involves the reaction of 4-chloro-1-(2,5-difluorophenyl) butan-1-one with liquid ammonia under controlled conditions. The overall yield reported is approximately 93% with a gas phase purity of 98% .

- Imine Reduction : A novel process has been reported where this compound is reduced to produce chiral derivatives such as (R)- and (S)-2-(2,5-difluorophenyl)pyrrolidine using imine reductase enzymes. The stereoselectivity and chiral purity were confirmed through TLC and HPLC analysis .

Antitumor Activity

Research indicates that this compound serves as an important intermediate in synthesizing Ralotinib, an effective treatment for non-small cell lung cancer (NSCLC). Studies have shown that compounds derived from this pyrrole exhibit significant inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Stereoselective Conversion

In a study focusing on the stereoselective reduction of this compound to its pyrrolidine derivatives, various imine reductase enzymes were screened. The results indicated high chiral purity (up to 100% for some variants) and efficient conversion rates using optimized conditions .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation of Ralotinib synthesized from this compound revealed its effectiveness against EGFR mutations in NSCLC. The study highlighted its mechanism of action involving the inhibition of tumor cell proliferation and induction of apoptosis .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZHVCUPPAMGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443623-92-4 | |

| Record name | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443623924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.282.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FV9DF36D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.